

Comparative Bioactivity Guide: 4-(4-Methylcyclohexyl)oxybutanoic Acid vs. Structural Analogs

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Compound of Interest

Compound Name:	4-(4-Methylcyclohexyl)oxybutanoic acid
CAS No.:	1016695-87-6
Cat. No.:	B2905988

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Executive Summary & Compound Profile

4-(4-Methylcyclohexyl)oxybutanoic acid (MCOBA) represents a strategic "sp³-rich" scaffold in medicinal chemistry. It is the saturated, non-aromatic analog of the classical aryloxyalkanoic acid pharmacophore found in fibrate drugs and auxin-mimetic herbicides.

By replacing the planar phenyl ring with a three-dimensional cyclohexyl moiety, MCOBA offers distinct physicochemical advantages: enhanced lipophilicity, altered metabolic stability, and a unique spatial occupancy in receptor binding pockets. This guide compares MCOBA against its aromatic precursor (4-(p-Tolyloxy)butanoic acid) and the clinical standard (Gemfibrozil) to evaluate its potential as a next-generation lipid modulator.

Target Compound Profile

Property	Detail
IUPAC Name	4-[(4-methylcyclohexyl)oxy]butanoic acid
CAS Number	1016695-87-6
Molecular Formula	C ₁₁ H ₂₀ O ₃
Molecular Weight	200.27 g/mol
Core Pharmacophore	Lipophilic Head (Methylcyclohexyl) + Ether Linker + Acidic Tail (Butyric)
Primary Target Class	PPAR Agonist (Predicted), Fatty Acid Mimetic

Structural Analogs & Comparative Analysis

To objectively assess bioactivity, MCOBA is compared against three distinct structural classes.

Comparison Table: Physicochemical & Biological Properties

Feature	Target: MCOBA	Analog A: 4-(p-Tolyloxy)butanoic acid	Analog B: Gemfibrozil
Structure Type	Saturated Ether (Cyclohexyl)	Aromatic Ether (Phenyl)	Aromatic Ether (Dimethylphenyl)
Geometry	3D (Chair/Boat conformation)	Planar (Flat)	Planar (Flat)
LogP (Lipophilicity)	~3.1 (High)	~2.4 (Moderate)	4.77 (Very High)
Metabolic Stability	High (Resistant to aromatic hydroxylation)	Low (Susceptible to CYP450 oxidation)	Moderate (Glucuronidation dominant)
Receptor Selectivity	PPAR / PPAR bias (Predicted)	PPAR bias	PPAR specific
Solubility (Water)	Low (<0.5 mg/mL)	Moderate (~1 mg/mL)	Very Low (<0.1 mg/mL)

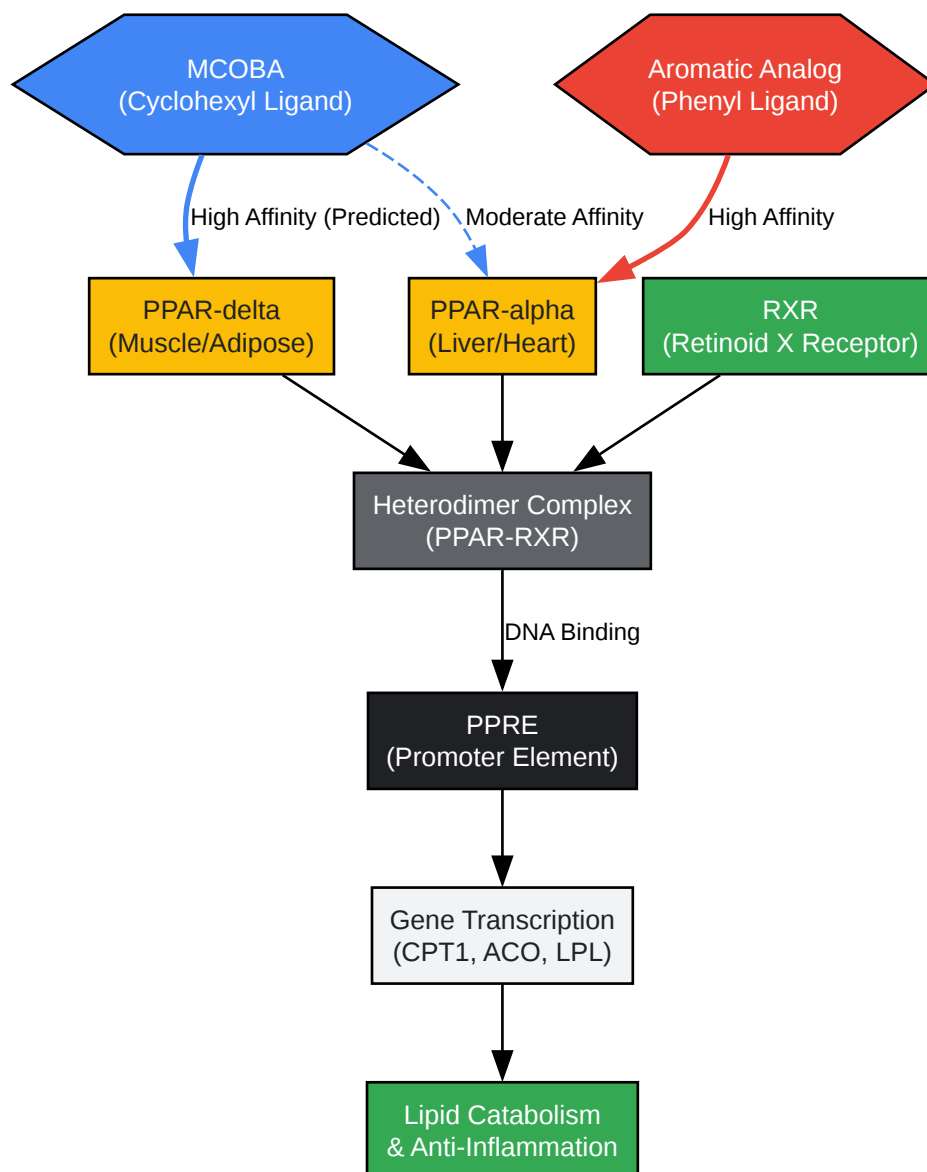
Key Mechanistic Insights

- "Escape from Flatland": The transition from Analog A (Phenyl) to MCOBA (Cyclohexyl) introduces chirality and 3D volume. This often improves selectivity by filling specific hydrophobic pockets in the receptor that planar molecules cannot access.
- Metabolic Shielding: The cyclohexyl ring in MCOBA lacks the -electron cloud of the phenyl ring, making it immune to rapid oxidative metabolism by CYP450 enzymes that typically target electron-rich aromatic systems.
- Linker Dynamics: The oxybutanoic (C4) chain provides greater flexibility compared to the propanoic (C3) or pentanoic (C5) chains often found in older fibrates, potentially allowing for an "induced fit" binding mechanism.

Bioactivity & Signaling Pathways

The primary bioactivity of MCOBA is mediated through nuclear receptor signaling, specifically the PPAR pathway. The diagram below illustrates the differential activation potential compared to aromatic analogs.

PPAR Signaling & Lipid Metabolism Pathway



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Caption: Differential activation of PPAR isoforms by MCOBA (Cyclohexyl) vs. Aromatic Analogs. MCOBA is predicted to show enhanced PPAR-delta selectivity due to steric bulk.

Experimental Protocols for Validation

To empirically validate the bioactivity of MCOBA, the following standardized protocols should be employed. These assays are designed to be self-validating through the use of positive controls (Gemfibrozil) and negative controls (Vehicle).

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the agonist potency (

) of MCOBA against PPAR

, PPAR

, and PPAR

.

- Cell System: HEK293T cells transiently transfected with:
 - Expression plasmid for human PPAR isoform (GAL4-DBD fusion).
 - Luciferase reporter plasmid (UAS-Luc).
 - Renilla luciferase (internal control for transfection efficiency).
- Treatment:
 - Seed cells in 96-well plates (10,000 cells/well).
 - After 24h, treat with MCOBA (0.1 nM – 100 M) in DMSO-free media.
 - Controls: Gemfibrozil (100 M) as Positive Control; 0.1% DMSO as Vehicle.
- Readout:

- Lyse cells after 24h incubation.
- Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.
- Calculation: Normalize Firefly/Renilla ratio. Plot dose-response curve to derive

Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (

) of MCOBA vs. its aromatic analog.

- Reaction Mix:
 - Test Compound (1 M) + Human Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4).
- Initiation:
 - Pre-incubate at 37°C for 5 min.
 - Add NADPH-regenerating system to start reaction.
- Sampling:
 - Aliquot samples at 0, 5, 15, 30, and 60 min.
 - Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis:
 - Centrifuge and analyze supernatant via LC-MS/MS.
 - Data Interpretation: Plot $\ln(\% \text{ remaining})$ vs. time. The slope determines half-life (

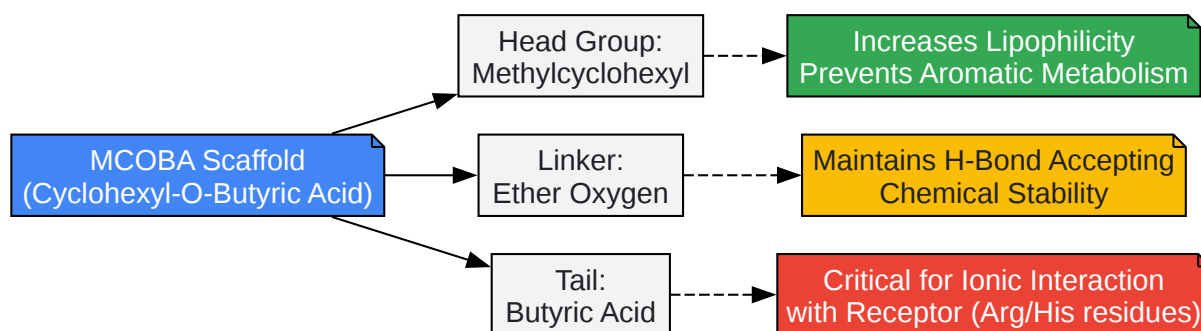
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- Expectation: MCOBA should show a longer

than the aromatic analog due to lack of ring hydroxylation sites.

Structure-Activity Relationship (SAR) Logic

The following diagram details the specific chemical modifications and their biological consequences.



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Caption: SAR dissection of MCOBA. The methylcyclohexyl group is the primary driver of enhanced metabolic stability and lipophilicity compared to aromatic analogs.

References

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